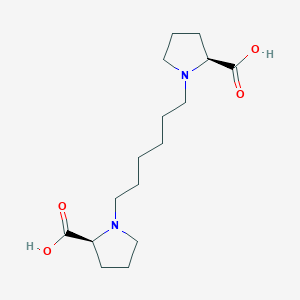

1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE

Description

Significance of L-Proline as a Chiral Scaffold in Molecular Design

L-proline, a naturally occurring proteinogenic amino acid, holds a privileged position in molecular design due to a unique combination of structural and chemical properties. nih.gov It is an inexpensive and readily available compound that exists in both enantiomeric forms. libretexts.orgresearchgate.net Its defining feature is the cyclic secondary amine integrated into a pyrrolidine (B122466) ring, which imparts significant conformational rigidity compared to other amino acids. researchgate.net This structural constraint is fundamental to its efficacy as a chiral scaffold.

The secondary amine of proline enhances its nucleophilicity compared to primary amino acids. mdpi.com Furthermore, as a bifunctional molecule containing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid), L-proline can act as a "simplest enzyme," capable of catalyzing reactions with high stereoselectivity through various mechanistic pathways, including enamine and iminium ion catalysis. libretexts.orgresearchgate.net This dual functionality makes it a versatile tool for constructing complex chiral molecules. researchgate.net The unique properties of L-proline have established it as a critical scaffold for the synthesis of a wide array of functionalized heterocyclic compounds and has been instrumental in the field of organocatalysis. researchgate.netresearchgate.net

| Property | Value |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| pKa₁ (Carboxyl) | 1.99 |

| pKa₂ (Amine) | 10.60 |

| Form | L-enantiomer (natural) |

Table 1: Physicochemical Properties of L-Proline. nih.govmdpi.com

Evolution of Proline-Based Architectures in Asymmetric Catalysis and Supramolecular Systems

The utility of L-proline as an organocatalyst was first demonstrated in the 1970s with the Hajos–Parrish–Eder–Sauer–Wiechert reaction, an intramolecular asymmetric aldol (B89426) reaction. researchgate.netwikipedia.orgtcichemicals.com However, its potential remained largely unappreciated until the year 2000, when seminal reports on proline-catalyzed intermolecular asymmetric aldol reactions sparked a renaissance in the field of organocatalysis. researchgate.nettcichemicals.com This led to an explosion of research into proline and its derivatives for a wide range of asymmetric transformations, including Mannich reactions, Michael additions, and α-aminations. researchgate.netwikipedia.org

The evolution from simple proline catalysis involved the development of more sophisticated architectures to enhance enantioselectivity and broaden the substrate scope. researchgate.net This includes the creation of renowned derivatives such as MacMillan's imidazolidinones and Hayashi-Jørgensen's diarylprolinol silyl (B83357) ethers. researchgate.nettcichemicals.com These modified catalysts often provide superior stereocontrol by modulating the steric and electronic environment of the catalytic site. wikipedia.org

Beyond asymmetric catalysis, proline-based architectures have found applications in supramolecular chemistry. The defined structure and hydrogen-bonding capabilities of the proline unit can be exploited to direct the self-assembly of molecules into ordered nanostructures. nih.gov For instance, L-proline derivatives have been designed to act as low molecular weight gelators, forming fibrillar networks that can, in turn, exhibit catalytic activity, demonstrating a switchable performance controlled by the supramolecular state. acs.org

| Year | Milestone | Key Reaction Type |

| 1971 | Hajos–Parrish–Eder–Sauer–Wiechert Reaction | Intramolecular Aldol Reaction |

| 2000 | List, Barbas, and Lerner Report | Intermolecular Aldol Reaction |

| 2000 | MacMillan's Catalyst Development | Diels-Alder Reaction |

| 2005 | Hayashi-Jørgensen Catalysts | Michael Addition |

Table 2: Key Developments in Proline-Based Asymmetric Catalysis. researchgate.netwikipedia.orgtcichemicals.com

Rationale for the Design and Investigation of 1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE

The specific compound This compound is a bis-proline conjugate featuring two L-proline residues linked by a six-carbon alkyl chain. The design rationale for this molecule stems from the desire to create a bifunctional system where the two chiral proline units can interact or act in concert.

The structural architecture combines the inherent rigidity of the two terminal proline rings with the significant conformational flexibility of the hexyl spacer. vulcanchem.com This design allows the two catalytically active proline centers to adopt various spatial arrangements, which could be advantageous in several applications:

Cooperative Catalysis: The two proline moieties could work together to catalyze a reaction, with one unit activating the nucleophile and the other activating the electrophile, potentially leading to rate enhancements and improved stereoselectivity.

Chiral Ligands: The molecule can act as a bidentate chiral ligand for metal catalysts, with the hexyl chain defining the "bite angle" and influencing the stereochemical outcome of metal-catalyzed reactions.

Supramolecular Assembly: The molecule serves as a tecton, or building block, for constructing more complex supramolecular structures. The defined length of the hexyl linker and the hydrogen bonding capabilities of the carboxylic acid groups can direct the formation of specific assemblies, such as β-sheet-like ribbons or other ordered aggregates. rsc.org

The investigation of this compound is aimed at understanding how the linker length and the presence of two chiral centers influence its catalytic and self-assembling properties, contributing to the broader development of advanced, functional molecular systems.

| Property | Value |

| IUPAC Name | (2S,2'S)-1,1'-(hexane-1,6-diyl)dipyrrolidine-2-carboxylic acid |

| CAS Number | 1820570-83-9 |

| Molecular Formula | C₁₆H₂₈N₂O₄ |

| Molecular Weight | 312.41 g/mol |

| Physical Form | White to Yellow Solid |

Table 3: Physicochemical Properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[6-[(2S)-2-carboxypyrrolidin-1-yl]hexyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c19-15(20)13-7-5-11-17(13)9-3-1-2-4-10-18-12-6-8-14(18)16(21)22/h13-14H,1-12H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLPVOSMGFEURQ-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CCCCCCN2CCCC2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CCCCCCN2CCC[C@H]2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 6 L Proline 1 Yl Hexyl L Proline

Strategies for L-Proline N-Alkylation and Conjugation

The core transformation in the synthesis of 1-(6-(L-proline-1-yl)-hexyl)-L-proline is the N-alkylation of the secondary amine of the proline ring. nih.gov L-proline is unique among the 20 proteinogenic amino acids as it contains a secondary amine incorporated into its pyrrolidine (B122466) ring structure. nih.gov This structural feature influences its reactivity. The N-alkylation to form the target compound involves creating two new carbon-nitrogen bonds, connecting the nitrogen atoms of two separate L-proline molecules to the terminal carbons of a hexyl linker.

A primary strategy for this conjugation is the direct alkylation of L-proline with a suitable di-electrophilic hexyl precursor. This typically involves the reaction of an L-proline derivative, where the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions, with a 1,6-dihalohexane (such as 1,6-dibromohexane (B150918) or 1,6-diiodohexane) under basic conditions. The base, such as potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is crucial for deprotonating the proline nitrogen, thereby activating it as a nucleophile for the substitution reaction with the alkyl halide.

The reaction can be conceptualized in two stages: a mono-alkylation followed by a second alkylation.

Mono-alkylation: One molecule of L-proline ester reacts with the 1,6-dihalohexane to form an intermediate, 1-(6-halohexyl)-L-proline ester.

Di-alkylation: A second molecule of L-proline ester then reacts with this intermediate to form the desired bis-proline conjugate, 1,1'-(hexane-1,6-diyl)bis(L-proline ester).

Following the successful coupling, a final hydrolysis step is required to deprotect the carboxylic acid groups, yielding the target molecule. This is typically achieved under basic (e.g., using NaOH or LiOH) or acidic (e.g., using HCl) conditions, followed by neutralization to isolate the zwitterionic product.

Linker Chemistry in Bis-Amino Acid Systems: Hexyl Chain Incorporation

The hexyl chain acts as a bifunctional linker, covalently tethering the two L-proline units. The choice of linker chemistry is pivotal and is primarily dictated by the reactive functional groups available on the amino acid and the desired connectivity. For linking two L-proline molecules at their nitrogen atoms, two principal strategies involving the hexyl linker are prominent: direct alkylation with di-electrophiles and amide bond formation with dicarboxylic acids.

An alternative synthetic route involves forming amide bonds rather than direct C-N bonds at the proline nitrogen. This approach would result in a different, though structurally related, molecule where the hexyl chain is part of a diacyl linker attached to the proline nitrogen. However, to synthesize the target compound, this compound, a different strategy is required.

If the goal were to connect proline units via amide bonds using a hexyl backbone, one would start with a dicarboxylic acid such as adipic acid (a six-carbon diacid). The synthesis would involve activating the carboxylic acid groups, for instance using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N,N-Dimethylaminopyridine (DMAP) and a catalytic amount of Hydroxybenzotriazole (HOBt). nih.gov This activated species would then react with the amino group of L-proline ester to form the corresponding diamide. nih.goviajpr.com Subsequent deprotection would yield the final product. It is important to note that this method produces a different compound from the one specified in the subject.

The most direct and relevant method for synthesizing this compound is the direct alkylation of L-proline with a hexyl di-electrophile. This strategy falls under the broader class of diastereoselective alkylations. nih.gov The key reagent is a hexane (B92381) derivative functionalized with two electrophilic centers, most commonly leaving groups like halides (Br, I) or sulfonate esters (tosylates, mesylates).

Key Reaction Components:

Proline Source: L-proline, typically with its carboxyl group protected as an ester to enhance solubility in organic solvents and prevent interference with the N-alkylation reaction.

Di-electrophile: 1,6-dihalohexane (e.g., 1,6-dibromohexane) is a common and commercially available choice.

Base: A non-nucleophilic base is required to deprotonate the proline's secondary amine. Examples include K₂CO₃, Cs₂CO₃, or organic bases like DIPEA.

Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (B87167) (DMSO) is typically used to facilitate the Sₙ2 reaction.

The reaction is generally performed by stirring the L-proline ester and the dihaloalkane in the chosen solvent in the presence of the base. The reaction temperature can be varied from room temperature to elevated temperatures to drive the reaction to completion. The stoichiometry is critical; a 2:1 molar ratio of the proline derivative to the di-electrophile is theoretically required. However, in practice, a slight excess of the proline derivative may be used to ensure complete consumption of the linker.

| Parameter | Typical Conditions for Direct Alkylation | Rationale |

| L-Proline Derivative | L-Proline methyl or ethyl ester | Protects carboxyl group, improves solubility. |

| Di-electrophile | 1,6-dibromohexane or 1,6-diiodohexane | Provides the six-carbon linker with good leaving groups. |

| Base | K₂CO₃, Cs₂CO₃, DIPEA | Deprotonates the proline nitrogen for nucleophilic attack. |

| Solvent | DMF, Acetonitrile | Polar aprotic solvent favors Sₙ2 reaction mechanism. |

| Temperature | Room Temperature to ~80 °C | Balances reaction rate and potential side reactions. |

| Stoichiometry | ~2.2 equivalents of Proline ester per 1 equivalent of di-electrophile | Drives the reaction towards the di-substituted product. |

Stereoselective Synthesis and Enantiomeric Purity Control in Conjugated Proline Systems

A critical aspect of synthesizing this compound is the preservation of the stereochemical integrity at the α-carbon of both proline units. Since the synthetic strategies discussed primarily involve reactions at the nitrogen atom, which is not the chiral center, racemization at the α-carbon is generally not a major concern under standard N-alkylation conditions. The "self-reproduction of chirality" principle often applies in such alkylations of L-proline derivatives, where the original stereocenter directs the reaction without being altered. nih.govacs.org

However, it is imperative to ensure that the reaction conditions are mild enough to prevent any potential epimerization. Strong bases or excessively high temperatures could potentially lead to the abstraction of the α-proton, which could result in racemization. Therefore, careful selection of the base and control of the reaction temperature are important for maintaining enantiomeric purity.

Methods for Enantiomeric Purity Control and Analysis:

Starting Material Purity: The synthesis must begin with L-proline of high enantiomeric purity.

Chiral Chromatography: The most definitive method to assess the enantiomeric purity of the final product is through chiral High-Performance Liquid Chromatography (HPLC). researchgate.net This technique uses a chiral stationary phase to separate enantiomers (in this case, the desired L,L-isomer from any potential L,D- or D,D-isomers). sigmaaldrich.com Derivatization of the product with a fluorescent tag like NBD-Cl may be necessary to allow for UV detection, as proline itself lacks a strong chromophore. researchgate.netimpactfactor.org

Polarimetry: Measurement of the specific optical rotation of the purified compound can provide evidence of enantiomeric purity, which would be compared to a reference value if available.

NMR Spectroscopy with Chiral Shift Reagents: In some cases, ¹H or ¹³C NMR spectroscopy in the presence of chiral shift reagents can be used to distinguish between enantiomers or diastereomers.

General Purification and Characterization Techniques for Novel Bis-Proline Conjugates

Following the synthesis, the crude product must be purified to remove unreacted starting materials, mono-alkylated intermediates, and any side products. The purification and subsequent characterization are essential to confirm the identity and purity of the this compound.

Purification Techniques:

Crystallization: As a solid compound, crystallization is a primary method for purification. emu.edu.tr A suitable solvent or solvent system is chosen in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature. google.com This allows for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.

Ion-Exchange Chromatography: Given the zwitterionic nature of the final product (containing both secondary amine and carboxylic acid functionalities), ion-exchange chromatography is a highly effective purification method. researchgate.net The crude product can be passed through a cation-exchange resin, impurities washed away, and the desired product subsequently eluted by changing the pH or ionic strength of the buffer.

Reverse-Phase High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity isolation of the compound. The mobile phase composition (typically a mixture of water, acetonitrile, and a modifier like trifluoroacetic acid) is optimized to achieve good separation. peerj.com

Characterization Techniques: The structure and purity of the final conjugate are typically confirmed using a combination of spectroscopic methods.

| Technique | Expected Information |

| ¹H NMR | Confirms the presence of protons on the proline rings and the hexyl chain. Integration of the signals can confirm the 2:1 ratio of proline to linker. |

| ¹³C NMR | Shows the number of unique carbon atoms, confirming the presence of the pyrrolidine rings, the carboxylic acid groups, and the aliphatic hexyl linker. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound (C₁₆H₂₈N₂O₄, MW: 312.41 g/mol ), confirming the correct molecular formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass for elemental composition analysis. |

| Infrared (IR) Spectroscopy | Identifies key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch. |

| Melting Point | A sharp melting point range for the purified solid indicates high purity. |

By employing these synthetic, purification, and characterization methodologies, this compound can be prepared with high purity and confirmed structural integrity, ensuring its suitability for further research applications.

Catalytic Applications and Mechanistic Insights of 1 6 L Proline 1 Yl Hexyl L Proline

Organocatalytic Principles Mediated by Proline-Based Systems

L-proline and its derivatives are powerful organocatalysts in asymmetric synthesis, operating primarily through two key catalytic cycles: enamine and iminium catalysis. nih.govresearchgate.net The unique secondary amine structure of proline allows it to readily form nucleophilic enamines with carbonyl donors (like ketones and aldehydes) or electrophilic iminium ions with α,β-unsaturated carbonyls. nobelprize.orgprinceton.eduwpmucdn.com This bifunctional nature, where the carboxylic acid group can act as a Brønsted acid to activate electrophiles and stabilize transition states through hydrogen bonding, is central to its efficacy. nih.govwpmucdn.com

In bis-proline systems such as 1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE, the fundamental mechanisms of enamine and iminium catalysis are preserved and potentially enhanced. The catalytic cycle begins when one of the proline's secondary amine groups reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. nobelprize.orgnih.gov This enamine is a higher-energy HOMO (Highest Occupied Molecular Orbital) species, making it a more potent nucleophile than the corresponding enol or enolate. princeton.edu

This nucleophilic enamine then attacks an electrophile. In reactions like the aldol (B89426) or Mannich additions, the electrophile is another carbonyl compound or an imine, respectively. nih.govresearchgate.netsci-hub.cat Conversely, in reactions like Michael additions, the catalyst activates an α,β-unsaturated aldehyde or ketone by forming an electrophilic iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) and facilitates the attack by a nucleophile. princeton.edu Some transformations can involve a cascade of both iminium and enamine catalysis within a single operation. nobelprize.org The stereochemical outcome of these reactions is dictated by the highly organized, sterically constrained transition state, where the proline scaffold directs the facial selectivity of the attack. nih.govwpmucdn.com

The defining feature of dimeric catalysts like this compound is the potential for cooperative catalysis. This concept involves the two chiral proline units working in concert to create a more effective and selective catalytic environment than a simple monomeric catalyst. researchgate.netchemistryviews.org The hexane (B92381) linker provides flexibility, allowing the two proline moieties to adopt various conformations to optimally bind and activate the substrates.

Several models of cooperative action are possible. One proline unit can form the enamine, while the carboxylic acid of the second unit could act as an internal Brønsted acid, activating the electrophile through hydrogen bonding. chemistryviews.org This bifunctional activation can lead to a more organized and rigid transition state, enhancing enantioselectivity. chemistryviews.orgbrandeis.edu Alternatively, both proline units could simultaneously engage with different substrates in a multicomponent reaction, bringing them into close proximity within a chiral pocket and controlling both reactivity and stereochemistry. nih.gov The precise nature of this cooperation is influenced by the length and flexibility of the linker, the solvent, and the specific substrates involved, making it a key area of mechanistic investigation. chemistryviews.org

Asymmetric Induction in Reactions Catalyzed by this compound

The primary application of this bis-proline catalyst is to achieve high levels of asymmetric induction in carbon-carbon bond-forming reactions. The chiral environment created by the two L-proline units effectively controls the stereochemical pathway of the reaction, leading to the preferential formation of one enantiomer of the product.

The proline-catalyzed direct asymmetric aldol reaction is a cornerstone of organocatalysis, enabling the enantioselective coupling of two carbonyl compounds. nih.govwikipedia.orgmdpi.com In this reaction, the bis-proline catalyst reacts with a ketone donor to form a chiral enamine. This enamine then adds to an aldehyde acceptor. The stereoselectivity is governed by a Zimmerman-Traxler-like transition state, where the carboxylic acid group of proline plays a crucial role in orienting the aldehyde via hydrogen bonding. researchgate.net

While specific data for this compound is not extensively published, studies on analogous bis-proline systems have demonstrated their potential. For instance, the performance of such catalysts is often evaluated in the reaction between cyclohexanone (B45756) and various aromatic aldehydes. The key metrics, enantiomeric excess (ee) and diastereomeric ratio (dr), are highly dependent on reaction conditions.

Table 1: Representative Data for Bis-Proline Catalyzed Aldol Reactions

| Entry | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti/syn) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 | 98 |

| 2 | Benzaldehyde | Acetone | DMF | 88 | - | 92 |

Note: This table presents illustrative data based on typical results for proline-based dimeric catalysts in aldol reactions. The values are representative and not specific experimental results for the named compound.

The asymmetric Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are valuable precursors for amino acids and other nitrogen-containing molecules. sci-hub.catnih.gov In the direct, three-component version of this reaction, the bis-proline catalyst first forms an enamine with a ketone. sci-hub.cat Concurrently, an aldehyde and an amine react to form an imine electrophile. The chiral enamine then adds to the imine, with the stereochemical outcome controlled by the catalyst's chiral pocket. sci-hub.catlookchem.com

The cooperative nature of this compound could be particularly advantageous here, potentially facilitating both the enamine and imine formation steps, leading to high efficiency and stereoselectivity. nih.gov

Table 2: Representative Data for Bis-Proline Catalyzed Mannich Reactions

| Entry | Aldehyde | Amine | Ketone | Yield (%) | dr (syn/anti) | ee (syn) (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | 92 | 95:5 | 99 |

| 2 | Benzaldehyde | Aniline | Cyclohexanone | 85 | >99:1 | 97 |

Note: This table presents illustrative data based on typical results for proline-based dimeric catalysts in Mannich reactions. The values are representative and not specific experimental results for the named compound.

In the asymmetric Michael addition, proline-based catalysts facilitate the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com The reaction can proceed through two distinct pathways depending on the substrates. If a ketone or aldehyde is the nucleophile, the catalyst activates it via enamine formation. If the α,β-unsaturated compound is an aldehyde or ketone, the catalyst can activate it by forming an electrophilic iminium ion, lowering its energy barrier to attack by a nucleophile like a malonate or nitroalkane. nobelprize.org

The structure of this compound is well-suited to catalyze these transformations by creating a defined chiral space that shields one face of the intermediate, directing the incoming nucleophile or electrophile to the opposite face, thereby ensuring high enantioselectivity. mdpi.com

Table 3: Representative Data for Bis-Proline Catalyzed Michael Additions

| Entry | Michael Acceptor | Michael Donor | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | trans-β-Nitrostyrene | Cyclohexanone | Toluene | 99 | 95 |

| 2 | Maleimide | Diethyl malonate | CH2Cl2 | 94 | 92 |

Note: This table presents illustrative data based on typical results for proline-based dimeric catalysts in Michael additions. The values are representative and not specific experimental results for the named compound.

Other Asymmetric Transformations

While L-proline and its derivatives are known to catalyze a wide range of asymmetric transformations, specific examples and detailed performance data for this compound in reactions beyond the more common aldol and Mannich type reactions are not well-documented. Research in this area would be needed to explore its efficacy in transformations such as asymmetric α-functionalizations (e.g., amination, oxidation, halogenation), cycloadditions, or conjugate additions with different classes of substrates. Without such studies, a data-driven assessment of its broader catalytic utility remains speculative.

Mechanistic Investigations of Proline-Catalyzed Reactions by Spectroscopic and Computational Methods

The mechanism of proline catalysis has been a subject of intense study, with spectroscopic techniques (like NMR and IR) and computational methods (like DFT calculations) providing deep insights into the reaction pathways.

Elucidation of Active Species and Transition States in Bis-Proline Catalysis

For this compound, specific mechanistic studies are required to identify the active catalytic species and elucidate the key transition states that govern enantioselectivity. It would be crucial to determine whether the two proline moieties act independently or cooperatively. Spectroscopic and computational investigations could reveal the conformational dynamics of the molecule and how the two proline units are oriented during the catalytic cycle.

Role of the Hexyl Linker in Enantioselectivity and Reaction Pathway

The hexyl linker is a critical structural feature of this molecule. Its length and flexibility could significantly influence the spatial arrangement of the two proline units, thereby affecting the stereochemical outcome of the catalyzed reaction. A systematic study, perhaps comparing linkers of different lengths and rigidities, would be necessary to understand the precise role of the hexyl chain in controlling enantioselectivity and influencing the reaction pathway. Currently, there is a lack of specific experimental or computational data that focuses on the impact of the hexyl linker in this particular bis-proline system.

Catalyst Recycling and Heterogenization Strategies for Bis-Proline Systems

The development of recyclable catalytic systems is a key aspect of green and sustainable chemistry. While various strategies for the heterogenization and recycling of L-proline and its derivatives have been reported, including immobilization on solid supports or use in biphasic systems, specific methodologies tailored for this compound are not described in the available literature. Research would be needed to develop and evaluate strategies for its recovery and reuse, including data on its stability and performance over multiple catalytic cycles.

Supramolecular Architectures and Self Assembly Processes of 1 6 L Proline 1 Yl Hexyl L Proline

Design Principles for Proline-Based Supramolecular Systems

Information unavailable.

Role of the Hexyl Linker in Directing Self-Assembly

Information unavailable.

Investigation of Chiral Recognition and Aggregation Phenomena

Information unavailable.

Potential for Supramolecular Catalysis using Self-Assembled Bis-Proline Units

Information unavailable.

Computational Chemistry and Theoretical Studies on 1 6 L Proline 1 Yl Hexyl L Proline

Conformational Analysis and Molecular Dynamics Simulations of Proline Derivatives

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. nih.govnih.gov By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational ensemble of a catalyst in solution. nih.govacs.org These simulations can identify the most populated conformers, the flexibility of different parts of the molecule, and the interactions with solvent molecules. For 1-(6-(L-proline-1-yl)-hexyl)-L-proline, MD simulations could reveal how the two proline rings orient themselves relative to each other and how this orientation fluctuates over time. This information is crucial for understanding how the catalyst interacts with substrates in a reaction.

The conformational landscape of substituted prolines has been explored, revealing that substitutions on the proline ring can impose significant steric and stereoelectronic effects, which in turn modulate the endo/exo equilibrium of the ring pucker and the cis/trans isomerization of the amide bond. nih.govnih.gov While this compound itself does not have substituents directly on the pyrrolidine (B122466) rings, the principles derived from studies of substituted prolines are applicable. The attachment of the hexyl linker to the nitrogen atom of each proline unit will influence the electronic environment and steric hindrance around the ring, thereby affecting its conformational preferences.

A hypothetical application of conformational analysis and MD simulations on this compound could involve the following steps:

Initial Structure Generation: Building a 3D model of the molecule.

Force Field Selection: Choosing an appropriate force field (e.g., OPLS-AA) to describe the interatomic interactions. nih.gov

System Solvation: Placing the molecule in a simulation box filled with a chosen solvent to mimic experimental conditions.

Simulation Production: Running the MD simulation for a sufficient length of time to sample the conformational space adequately.

Trajectory Analysis: Analyzing the simulation trajectory to identify stable conformers, calculate conformational populations, and examine key dihedral angles.

The results of such a study could be summarized in a table illustrating the relative energies and populations of different conformers.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (Cα-N-Cα'-Cβ') (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 175.2 | 0.00 | 45.3 |

| B | -65.8 | 0.85 | 25.1 |

| C | 88.1 | 1.50 | 15.6 |

| D | -170.5 | 2.10 | 14.0 |

Note: This data is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the molecular level. nih.gov For proline-catalyzed reactions, DFT calculations can be used to map out the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.govnih.gov This information allows for a detailed understanding of the reaction mechanism and the factors that control the reaction rate and selectivity.

In the context of a reaction catalyzed by this compound, such as an aldol (B89426) or Michael reaction, the key steps of the catalytic cycle would be investigated. This typically involves the formation of an enamine intermediate between one of the proline moieties and a carbonyl donor, followed by the carbon-carbon bond-forming step with a carbonyl acceptor, and finally, hydrolysis to release the product and regenerate the catalyst. longdom.org

DFT calculations can pinpoint the transition state structure for the stereodetermining step. The energy barrier associated with this transition state dictates the rate of the reaction, and its geometry reveals the origin of stereoselectivity. nih.govnih.gov By comparing the energies of the transition states leading to different stereoisomers, one can predict the major product of the reaction. researchgate.net

Table 2: Hypothetical DFT Energy Profile for a Proline-Catalyzed Aldol Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.00 |

| Enamine Intermediate | +5.2 |

| Transition State (Re-face attack) | +15.8 |

| Transition State (Si-face attack) | +17.5 |

| Product Complex | -8.3 |

Note: This data is hypothetical and for illustrative purposes only.

The difference in the activation energies for the two competing transition states (in this hypothetical case, 1.7 kcal/mol) would translate to a predictable enantiomeric excess for the product.

Prediction of Chiral Induction and Selectivity through Computational Modeling

One of the most significant applications of computational chemistry in organocatalysis is the prediction and rationalization of chiral induction. researchgate.net For catalysts like this compound, the goal is to understand how the chirality of the two L-proline units is transferred to the product molecule. Computational models of the transition states are key to this understanding. nih.gov

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. researchgate.net By systematically modeling all possible transition states, it is possible to predict which stereoisomer will be formed preferentially. researchgate.net These models often reveal subtle non-covalent interactions, such as hydrogen bonds, steric repulsions, and electrostatic interactions, that govern the facial selectivity of the reaction. nih.gov

For instance, in a proline-catalyzed aldol reaction, the generally accepted model involves a transition state where the carboxylic acid group of proline acts as a Brønsted acid to activate the acceptor aldehyde through hydrogen bonding, while the enamine attacks one of the aldehyde's prochiral faces. nih.govresearchgate.net The specific geometry of this hydrogen-bonded network and the steric hindrance around the enamine determine the stereochemical outcome. With a bis-proline catalyst, the second proline unit could potentially be involved in this network, further influencing the geometry of the transition state and enhancing stereoselectivity.

Computational studies can also explore the role of the solvent in chiral induction. Explicit solvent models or implicit continuum solvent models can be incorporated into the calculations to provide a more realistic description of the reaction environment. nih.gov

Rational Design of Modified Bis-Proline Scaffolds via In Silico Methods

Computational chemistry is not only a tool for understanding existing catalysts but also a powerful engine for the rational design of new and improved ones. longdom.orgmdpi.com In silico methods allow for the virtual screening of numerous catalyst candidates before committing to their synthesis and experimental testing, thereby saving significant time and resources.

Starting with the this compound scaffold, computational methods can be used to explore the effects of various modifications. For example, one could investigate:

Varying the linker length: The length and rigidity of the alkyl chain connecting the two proline rings can be systematically varied in silico to determine its impact on the catalyst's conformational flexibility and the relative orientation of the two catalytic sites.

Introducing substituents: Substituents could be added to the proline rings or the linker to fine-tune the steric and electronic properties of the catalyst. Computational models can predict how these substituents will affect the stability of the transition states and, consequently, the enantioselectivity of the reaction.

Scaffold hopping: This involves replacing the core structure of the catalyst with a different one while maintaining the key functional groups. mdpi.com For instance, the hexyl linker could be replaced with a more rigid aromatic or cyclic aliphatic group to pre-organize the two proline moieties in a catalytically competent conformation.

The general workflow for the in silico design of modified bis-proline scaffolds would involve:

Generating a virtual library of candidate catalysts.

Performing conformational analysis and/or molecular dynamics simulations for each candidate.

Modeling the key transition states for a target reaction with each candidate.

Ranking the candidates based on the calculated activation energies and predicted stereoselectivities.

Synthesizing and experimentally testing the most promising candidates.

This iterative cycle of computational design and experimental validation is a powerful strategy for accelerating the discovery of novel organocatalysts with superior performance.

Table 3: Hypothetical In Silico Screening of Modified Bis-Proline Catalysts

| Catalyst Modification | Predicted ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| Original (Hexyl linker) | 1.7 | 92 |

| Butyl linker | 1.5 | 88 |

| Octyl linker | 1.6 | 90 |

| Cyclohexyl linker | 2.1 | 97 |

| 4,4'-Biphenylene linker | 2.5 | >99 |

Note: This data is hypothetical and for illustrative purposes only. ΔΔG‡ represents the difference in the free energy of activation between the major and minor transition states.

Future Research Directions and Emerging Applications of Bis Proline Conjugates

Expansion of Catalytic Scope to Novel Transformations

The unique structural feature of 1-(6-(L-PROLINE-1-YL)-HEXYL)-L-PROLINE, a bis-proline system connected by a flexible hexamethylene linker, presents intriguing possibilities for expanding the scope of organocatalysis. The two L-proline moieties can potentially act in a cooperative or synergistic manner, a concept that has been explored with other C2-symmetric and dissymmetric bis-proline catalysts. The flexibility of the hexyl chain could allow the two catalytic centers to adopt a conformation that creates a specific chiral pocket for substrates, potentially leading to high stereoselectivity in reactions where traditional single proline catalysts are less effective.

Future research could focus on leveraging this flexible bifunctionality to catalyze novel and more complex chemical transformations. The distance and conformational freedom afforded by the linker might enable the simultaneous activation of two different substrates or two distinct sites on a single large substrate. This could be particularly advantageous in multicomponent reactions or tandem catalysis, where proximity and specific orientation of reactants are crucial. For instance, one proline unit could form an enamine with a donor molecule, while the other activates an acceptor through hydrogen bonding, all within a constrained, linker-defined space.

Further investigations could explore the impact of the linker length and rigidity on catalytic efficiency and stereoselectivity. researchgate.net Comparing the catalytic performance of this compound with analogues featuring shorter, longer, or more rigid linkers in benchmark reactions like aldol (B89426) or Michael additions would provide valuable structure-activity relationship data.

Table 1: Hypothetical Catalytic Applications for Novel Transformations | Reaction Type | Substrate 1 | Substrate 2 | Potential Advantage of Bis-Proline Structure | Expected Outcome | | :--- | :--- | :--- | :--- | :--- | | Tandem Michael-Aldol Reaction | α,β-Unsaturated aldehyde | Ketone | Sequential activation by the two proline units in a defined orientation. | High diastereoselectivity and enantioselectivity in cyclic products. | | Asymmetric Multicomponent Reaction | Aldehyde | Malonate | Amine | Cooperative catalysis creating a chiral environment for all three components. | Efficient synthesis of complex chiral molecules in a single step. | | Desymmetrization of Meso Compounds | meso-anhydride | Alcohol | Bidentate interaction with the substrate, leading to selective ring opening. | High enantiomeric excess in the resulting chiral diacid monoester. |

Development of Advanced Supramolecular Systems for Controlled Architectures

The field of supramolecular chemistry, which focuses on "chemistry beyond the molecule," offers a fertile ground for the application of bis-proline conjugates like this compound. researchgate.net Proline itself is a powerful tecton, or building block, for creating ordered structures due to its rigid ring, defined stereochemistry, and capacity for hydrogen bonding. nih.govnih.gov The target molecule, with its two proline units, could be designed to self-assemble into well-defined, higher-order structures such as helices, sheets, or porous frameworks.

The flexible hexyl linker could play a crucial role in directing this self-assembly. Depending on solvent conditions and the presence of guest molecules, the linker could allow the molecule to fold back on itself, promoting intramolecular hydrogen bonds, or extend to bridge two different molecules, leading to the formation of polymeric chains or networks. The chirality of the L-proline units would be expected to translate into chiral supramolecular architectures. Such ordered, chiral environments are of great interest for applications in chiral recognition, separation, and asymmetric catalysis within confined spaces. Future research could explore the crystallization of this compound under various conditions to elucidate its supramolecular packing and identify the dominant intermolecular interactions. researchgate.net

Table 2: Prospective Supramolecular Architectures and Driving Forces

| Potential Supramolecular Structure | Primary Driving Force(s) | Role of Hexyl Linker | Potential Application |

|---|---|---|---|

| Helical Polymer | Intermolecular hydrogen bonding between proline units of adjacent molecules. | Provides flexibility for helical turn formation. | Chiral stationary phase in chromatography. |

| 2D Nanosheet | π-stacking (if derivatized with aromatic groups) and hydrogen bonding. | Acts as a flexible spacer to control interlayer distance. | Sensing and molecular recognition. |

Integration with Other Catalytic Modalities

The structure of this compound is well-suited for the development of hybrid or multifunctional catalysts. Each L-proline unit contains a secondary amine and a carboxylic acid, both of which can be chemically modified. This allows for the integration of other catalytic functionalities onto the bis-proline scaffold.

One promising direction is the coordination of metal ions. The two proline units, held in proximity by the hexyl linker, could act as a chiral pincer ligand for a variety of transition metals. The resulting metal complex would combine the stereocontrolling ability of the proline scaffold with the diverse reactivity of the metal center, creating a powerful hybrid catalyst for reactions like asymmetric hydrogenations, oxidations, or C-H functionalizations. The flexibility of the linker could be a key design element, allowing the catalyst to adapt to the geometric requirements of different substrates and transition states. researchgate.net

Another avenue involves covalently attaching other organocatalytic moieties, such as thiourea (B124793) or squaramide groups, to the proline rings or the linker. This would result in a multifunctional catalyst capable of activating substrates through multiple non-covalent interactions (e.g., enamine/iminium formation via proline and hydrogen bonding via the thiourea). Such cooperative catalysis often leads to enhanced reactivity and selectivity compared to the individual catalytic components.

Table 3: Potential Designs for Integrated Catalytic Systems

| Integrated Modality | Proposed Structure | Target Reaction Class | Mechanism of Action |

|---|---|---|---|

| Lewis Acid Catalysis | Coordination of Zn(II) or Cu(II) between the two proline carboxylate groups. | Asymmetric Friedel-Crafts Alkylation | Metal activates the electrophile while the chiral proline scaffold controls the facial selectivity. |

| Brønsted Acid Catalysis | Derivatization of proline carboxyl groups into phosphonic acids. | Asymmetric Aza-Diels-Alder | Chiral Brønsted acid activation of the imine electrophile. |

Exploration of Bio-Inspired Catalytic Systems based on Proline Conjugates

Nature's catalysts, enzymes, often utilize multiple functional groups held in a specific three-dimensional arrangement within a protein scaffold to achieve remarkable efficiency and selectivity. mpg.de The design of smaller molecules that mimic the function of enzyme active sites is a major goal of bio-inspired catalysis. nih.gov this compound can be viewed as a simple mimic of a di-amino acid motif within an enzyme's active site.

The two proline residues connected by a flexible linker could emulate the cooperative action of two amino acid residues in an enzyme's catalytic pocket. For example, in some aldolase (B8822740) enzymes, a lysine (B10760008) residue forms an enamine intermediate while a nearby acidic residue activates the acceptor molecule. Similarly, one proline unit of the target compound could act as the nucleophile-forming part, while the carboxylic acid of the second unit, positioned by the flexible linker, could act as a general acid/base catalyst to facilitate proton transfer steps. This intramolecular cooperation could lead to rate enhancements and high selectivity, mimicking enzymatic catalysis.

Future research could focus on designing reactions where this intramolecular cooperation is maximized. Furthermore, the flexible linker could be a key feature, allowing the catalyst to "wrap around" a substrate, creating a microenvironment that excludes water and stabilizes charged intermediates, another hallmark of enzymatic catalysis.

Table 4: Comparison of Bis-Proline Conjugate Features with Enzymatic Principles

| Bio-Inspired Principle | Enzymatic Example | Corresponding Feature in the Target Compound | Potential Catalytic Advantage |

|---|---|---|---|

| Proximity Effect | Two catalytic residues held close in an active site. | Two proline units connected by a hexyl linker. | Increased effective molarity; enhanced reaction rates. |

| Cooperative Catalysis | A basic residue (e.g., Lys) and an acidic residue (e.g., Asp) work together. | One proline's amine and the other's carboxylic acid acting in concert. | Synergistic activation of both donor and acceptor molecules. |

| Chiral Microenvironment | The folded protein creates a chiral pocket around the active site. | The two chiral proline units and the linker can form a defined chiral space. | High control over the stereochemical outcome of the reaction. |

Q & A

Q. What are the established synthetic pathways for 1-(6-(L-Proline-1-YL)-HEXYL)-L-Proline, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling L-proline derivatives via a hexyl linker. Key steps include:

- Hexyl spacer incorporation : Use reductive amination or alkylation to attach the hexyl chain to the primary proline residue. For example, coupling 6-bromohexane with L-proline under basic conditions (e.g., NaHCO₃) to form the hexyl-proline intermediate .

- Second proline conjugation : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to link the hexyl-proline intermediate to a second L-proline unit. Optimize molar ratios (1:1.2 for hexyl-proline:proline) and monitor reaction progress via TLC or LC-MS .

- Purification : Use flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) to isolate the product. Yield improvements (≥60%) require inert atmosphere (N₂/Ar) and anhydrous solvents .

Q. Which analytical techniques are most reliable for characterizing the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column (4.6 × 250 mm, 5 µm) with isocratic elution (80:20 hexane/isopropanol + 0.1% TFA) to confirm enantiomeric purity. Retention times should match L-proline standards .

- NMR spectroscopy : Analyze ¹H-¹H COSY and NOESY spectra to verify spatial proximity of the hexyl chain and proline rings. Key signals: δ 4.3–4.5 ppm (α-protons of proline), δ 1.2–1.6 ppm (hexyl CH₂ groups) .

- Mass spectrometry : High-resolution ESI-MS (positive ion mode) should show [M+H]⁺ at m/z 353.54 (C₂₁H₃₉N₂O₄), with isotopic distribution matching theoretical values .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability testing : Incubate the compound (1 mg/mL) in buffers (pH 2–9) at 40°C for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% formic acid/ACN gradient). Peaks corresponding to hydrolysis byproducts (e.g., free proline) indicate instability .

- Lyophilization : For long-term storage, lyophilize the compound in 5% trehalose (w/v) and store at -80°C. Conduct FTIR analysis pre- and post-lyophilization to confirm structural integrity .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with proline-specific enzymes (e.g., prolyl hydroxylases). Focus on binding energy (ΔG ≤ -7 kcal/mol) and hydrogen bonding with catalytic residues (e.g., His-313 in human prolyl hydroxylase 2) .

- Knockdown/knockout models : Transfect HEK293 cells with siRNA targeting proline transporters (e.g., SLC6A20). Measure intracellular proline levels via LC-MS post-treatment to assess transport inhibition .

- Enzyme inhibition assays : Test the compound (0.1–100 µM) against recombinant proline dehydrogenase (ProDH) using a NADH-coupled assay. IC₅₀ values <10 µM suggest competitive inhibition .

Q. How should researchers address contradictory data regarding the compound’s solubility and bioavailability?

Methodological Answer:

- Solubility reassessment : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) at 37°C. Compare with original data (e.g., DMSO stock vs. aqueous buffers). Discrepancies >20% warrant particle size analysis (laser diffraction) to rule out polymorphism .

- Bioavailability studies : Conduct parallel artificial membrane permeability assays (PAMPA) at pH 6.5 and 7.4. Permeability coefficients (Pₐₚₚ) >1 × 10⁻⁶ cm/s indicate passive diffusion. Combine with Caco-2 monolayer transport assays for active uptake validation .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of proline derivatives?

Methodological Answer:

- Analog synthesis : Systematically modify the hexyl chain length (C4–C8) and proline substituents (e.g., hydroxyproline, 4-fluoroproline). Assess impact on target binding via SPR (KD measurements) .

- 3D-QSAR modeling : Use CoMFA/CoMSIA on a dataset of 20 analogs. Focus on steric (contribution >30%) and electrostatic (contribution >25%) fields to identify critical substituents .

Q. How can researchers mitigate interference from this compound in fluorescence-based assays?

Methodological Answer:

- Fluorescence quenching tests : Incubate the compound (1–100 µM) with common fluorophores (e.g., FITC, Rhodamine B). Use a microplate reader (λₑₓ/λₑₘ = 485/535 nm) to quantify quenching (≥50% reduction at 50 µM necessitates alternative probes) .

- Alternative detection : Switch to luminescence-based assays (e.g., luciferase reporter) or LC-MS quantification to bypass optical interference .

Q. What safety protocols are critical when handling this compound in vitro?

Methodological Answer:

- PPE requirements : Use nitrile gloves, safety goggles, and lab coats. For dry powder handling, wear an N95 respirator in a certified fume hood .

- Spill management : Decontaminate spills with 10% ethanol/5% NaHCO₃ solution. Collect waste in sealed containers labeled "Organic Azide Precursors" for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.